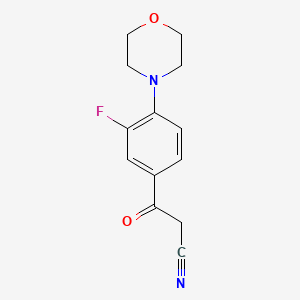

3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile

Description

Structural Elucidation

Crystallographic Characterization

Single-Crystal X-ray Diffraction Analysis

The crystal structure of 3-(3-fluoro-4-morpholinophenyl)-3-oxopropanenitrile has not been explicitly reported in the provided sources. However, structural insights can be inferred from analogous compounds and general crystallographic principles. For fluorinated aromatic systems, the electron-withdrawing fluorine atom typically induces planarization of the phenyl ring, enhancing π-conjugation. The morpholine substituent, with its saturated six-membered ring, may adopt a chair-like conformation, influencing intermolecular interactions such as hydrogen bonding or van der Waals forces.

In related morpholine-containing compounds, such as this compound (CAS 861211-70-3), the morpholine moiety often participates in hydrogen bonding with adjacent carbonyl or nitrile groups, stabilizing the crystal lattice. The absence of explicit X-ray data for the target compound necessitates reliance on computational modeling or comparative analysis with structurally similar molecules.

Comparative Structural Analysis with Morpholine-Containing Analogues

Comparative structural analysis reveals key differences in substituent positioning and electronic effects:

| Compound | Key Structural Features | Impact on Planarity |

|---|---|---|

| This compound | Fluorine at meta position; morpholine at para; nitrile and ketone as electron-withdrawing groups | Enhanced planarity due to conjugation |

| 3-(2-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile | Fluorine at ortho position; morpholine at para; similar functional groups | Reduced planarity due to steric hindrance |

| 3-(4-(Morpholin-4-ylmethyl)phenyl)-3-oxopropanenitrile | Morpholinomethyl group; no fluorine; nitrile and ketone as polarizable groups | Moderate planarity with flexible side chain |

The meta-fluoro substitution in the target compound minimizes steric clashes, allowing closer packing in the crystal lattice compared to ortho-substituted analogues.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Signatures

19F NMR :

The fluorine atom at the meta position exhibits a characteristic upfield shift due to its electronegative environment. In related fluorinated phenyl compounds, 19F NMR signals for meta-fluoro substituents typically appear in the range of -110 to -115 ppm , with splitting patterns influenced by adjacent protons or heteroatoms.

1H NMR :

Key signals include:

- Morpholine protons : Multiplet signals between 3.5–4.0 ppm (N–CH2–CH2–O) due to rapid ring inversion.

- Aromatic protons : Downfield shifts for protons adjacent to electron-withdrawing groups (e.g., fluorine, morpholine). The meta-fluoro proton would resonate around 7.2–7.5 ppm , while para-substituted protons may appear at lower fields (~7.6–7.8 ppm).

13C NMR :

- Carbonyl carbon : ~190–195 ppm (ketone).

- Nitrile carbon : ~115–120 ppm.

- Fluorinated aromatic carbons : Deshielded signals at ~150–160 ppm (C–F) and ~120–130 ppm (ortho/para carbons).

Infrared (IR) Vibrational Mode Assignments

The IR spectrum is dominated by characteristic peaks:

| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2220–2250 | Intense peak due to triple bond |

| Ketone (C=O) | Stretching | 1680–1720 | Strong absorption for electron-deficient carbonyl |

| Morpholine (C–N) | Bending | 1250–1350 | Ring vibrations |

| Aromatic (C–F) | Stretching | 1200–1300 | Symmetric/asymmetric vibrations |

The absence of hydroxyl (O–H) or amine (N–H) stretches confirms the compound’s stability in anhydrous conditions.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry reveals diagnostic fragments:

| Fragment | m/z | Origin |

|---|---|---|

| Molecular ion | 248.25 | C₁₃H₁₃FN₂O₂ (exact mass: 248.25 g/mol) |

| [M - CN]⁺ | 221.25 | Loss of nitrile group (C≡N) |

| [M - CO]⁺ | 229.25 | Loss of ketone oxygen (C=O) |

| Morpholine moiety | 87.08 | Fragmentation of the morpholine ring (C₄H₉NO) |

The base peak commonly corresponds to the morpholine fragment (m/z 87.08), indicating its stability under fragmentation.

Properties

IUPAC Name |

3-(3-fluoro-4-morpholin-4-ylphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c14-11-9-10(13(17)3-4-15)1-2-12(11)16-5-7-18-8-6-16/h1-2,9H,3,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUCQLKPMVTMLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(=O)CC#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile typically involves the reaction of 3-fluoro-4-morpholinoaniline with appropriate reagents under controlled conditions. One common method involves the substitution of morpholine on 1,2-difluoro-4-nitrobenzene, followed by reduction of the nitro group . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Often used to convert nitro groups to amines.

Substitution: Commonly involves the replacement of a functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as iron (Fe) and ammonium chloride (NH4Cl) or catalytic hydrogenation.

Substitution: Reagents like sodium azide (NaN3) and potassium hydroxide (KOH) in solvents like isopropanol (i-PrOH) and dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in the development of new therapeutic agents, particularly antibiotics.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. For instance, it may inhibit bacterial protein synthesis by binding to ribosomal RNA, thereby preventing the formation of essential protein complexes . This mechanism is similar to that of other oxazolidinone antibiotics, which target the 23S ribosomal RNA of the 50S subunit .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, we compare 3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile with structurally or functionally related compounds.

3-(2-Amino-4-methylthiazol-5-yl)-3-oxopropanenitrile

- Molecular Formula : C₇H₇N₃OS

- Key Features: Replaces the morpholinophenyl group with a 2-amino-4-methylthiazol-5-yl substituent.

- Reactivity : Demonstrates high reactivity toward α,β-unsaturated nitriles and nitrogen nucleophiles, forming pyrazole, pyridine, and benzimidazole derivatives .

- However, the fluorine atom in the target compound may improve bioavailability and binding affinity in drug design.

Linezolid and Derivatives

- Linezolid (C₁₆H₂₀FN₃O₄): An oxazolidinone antibiotic containing a 3-fluoro-4-morpholinophenyl moiety. Its structure includes an acetamide side chain and oxazolidinone ring, differing significantly from the nitrile group in the target compound .

- Derivatives: Desacetyllinezolid: Features a free aminomethyl group instead of acetamide. R-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one: Includes an azidomethyl group for click chemistry applications.

- Comparison: While Linezolid derivatives share the 3-fluoro-4-morpholinophenyl group, their oxazolidinone core and functional groups (e.g., azide, hydroxyl) enable distinct biological activities (e.g., antibacterial vs. nitrile-mediated kinase inhibition).

3-Chloro-N-phenyl-phthalimide

- Molecular Formula: C₁₄H₈ClNO₂

- Key Features : A phthalimide derivative with a chloro substituent and phenyl group.

- Applications: Used in polyimide synthesis due to its stability and reactivity as a monomer .

- Comparison : Both compounds contain aromatic rings and electronegative substituents (F vs. Cl), but the phthalimide core enables polymer formation, whereas the nitrile group in the target compound favors small-molecule reactivity.

Table 1: Structural and Functional Comparison

Research Findings and Key Insights

- Reactivity: The nitrile group in this compound is likely susceptible to nucleophilic addition, similar to other 3-oxopropanenitrile derivatives . However, the electron-withdrawing fluorine and morpholino group may modulate this reactivity.

- Drug Design Potential: The morpholino group’s polarity and fluorine’s metabolic stability align with trends in kinase inhibitor development, contrasting with Linezolid’s antibacterial mechanism .

- Synthetic Utility : Unlike 3-chloro-N-phenyl-phthalimide, which is used in polymer chemistry, the target compound’s nitrile functionality may facilitate cyclization reactions to form nitrogen-containing heterocycles .

Biological Activity

3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring attached to a phenyl group, with a nitrile group linked through a propanone structure. Its molecular formula is C13H12FNO2, and it has been studied for its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : This compound may inhibit enzymes critical for cellular processes, such as DNA gyrase, which is essential for bacterial DNA replication. The nitrile group may facilitate covalent interactions with target enzymes, leading to their inactivation.

- Cell Signaling Modulation : It has been observed to influence cell signaling pathways and gene expression, affecting cellular metabolism and proliferation rates. For instance, it can modulate the expression of genes involved in cell cycle regulation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been tested against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The compound's mechanism involves disrupting essential cellular processes in these pathogens .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways that are critical for cancer cell survival and proliferation. For example, it may affect pathways related to apoptosis and cell cycle progression .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as an alternative treatment option.

- Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis. This suggests a promising role in cancer therapeutics .

Dosage and Toxicity

The effects of this compound are dose-dependent. At lower concentrations, it exhibits minimal toxicity while effectively inhibiting target enzymes. However, higher concentrations can lead to cytotoxic effects on normal cells as well.

| Dosage (µM) | Effect on Cancer Cells | Toxicity Level |

|---|---|---|

| 1 | Minimal effect | Low |

| 10 | Moderate inhibition | Moderate |

| 50 | Significant inhibition | High |

Q & A

Basic: What are the optimal synthetic routes for 3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile?

The synthesis typically involves electrophilic substitution and condensation reactions. For example, 3-oxopropanenitrile derivatives can be prepared via electrophilic attack of isothiocyanates on substituted aryl precursors, followed by reaction with chloroacetyl chloride under basic conditions (as seen in analogous compounds) . Key intermediates like 3-fluoro-4-morpholinoaniline (related to ) may serve as starting materials. Optimization requires careful control of reaction stoichiometry, temperature, and purification steps (e.g., column chromatography or recrystallization) to isolate the target compound.

Advanced: How do the fluorine atom and morpholino group influence the compound's electronic properties and reactivity?

The electron-withdrawing fluorine atom enhances electrophilic character at the phenyl ring, while the morpholino group (a strong electron donor via resonance) creates electronic asymmetry. Computational methods like Fukui analysis and Natural Bond Orbital (NBO) studies ( ) can quantify charge distribution and reactive sites. For instance, the morpholino group increases electron density at the para-position, potentially stabilizing intermediates during nucleophilic substitution or metal-catalyzed coupling reactions.

Basic: Which spectroscopic techniques are most reliable for structural confirmation?

- FT-IR : Identifies nitrile (C≡N stretch ~2200 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹) groups.

- NMR : H NMR reveals aromatic proton splitting patterns (e.g., fluorine-induced coupling in the 3-fluoro group), while C NMR confirms nitrile and ketone carbons.

- UV-Vis : Detects conjugation between the aromatic system and nitrile/ketone moieties (π→π* transitions) .

- HRMS : Exact mass analysis (e.g., 214.0464 for related 3-oxopropanenitrile derivatives) validates molecular formula .

Advanced: What computational models predict the compound's binding affinity to JAK kinases?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with JAK1's ATP-binding pocket. Key parameters include:

- Hydrogen bonding between the nitrile group and hinge-region residues (e.g., Leu959 in JAK1).

- Hydrophobic interactions of the morpholino group with conserved residues like Val911.

- Free energy calculations (MM-PBSA/GBSA) to estimate binding constants . Validate predictions with in vitro kinase inhibition assays (IC measurements) .

Advanced: How can researchers resolve discrepancies in spectroscopic or crystallographic data?

- Multi-technique validation : Cross-check NMR/IR data with X-ray crystallography (e.g., 's 30% displacement ellipsoids for bond-length validation).

- Dynamic effects : Consider temperature-dependent NMR to assess conformational flexibility.

- DFT calculations : Compare experimental IR/Raman spectra with simulated vibrational modes to identify anomalies in functional group assignments .

Basic: What are the recommended safety protocols for handling this compound?

- Storage : Keep at 0–10°C in airtight, light-resistant containers (similar to 3-(4-chlorophenyl)-3-oxopropanenitrile in ).

- Hazards : Classified as Xi (irritant). Use PPE (gloves, goggles) and work in a fume hood.

- Disposal : Follow institutional guidelines for nitrile-containing waste.

Advanced: How to design structure-activity relationship (SAR) studies for JAK inhibition?

- Core modifications : Synthesize analogs with halogens (Cl, Br) or methoxy groups replacing fluorine (see ).

- Side-chain variations : Replace morpholino with piperazine or thiomorpholine to assess steric/electronic effects.

- Assays : Test inhibition against JAK1/2/3 isoforms using enzymatic assays (e.g., ADP-Glo™) and cellular models (STAT phosphorylation in PBMCs) .

Advanced: What challenges arise in crystallizing 3-oxopropanenitrile derivatives?

- Polymorphism : Multiple crystal forms may exist due to flexible nitrile/ketone groups.

- Hydrogen bonding : Intramolecular H-bonds (e.g., between morpholino oxygen and ketone) can stabilize specific conformers (as in ).

- Solvent selection : Use low-polarity solvents (e.g., hexane/ethyl acetate) to promote slow crystallization.

Basic: What purification methods are effective for intermediates?

- Column chromatography : Use silica gel with gradient elution (e.g., hexane:ethyl acetate).

- Cocrystallization : As in , cocrystals with 3,5-dimethylpyrazole improve purity by removing byproducts.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.

Advanced: How to evaluate kinase selectivity in vitro?

- Panel screening : Test against a panel of 50–100 kinases (e.g., DiscoverX KinomeScan).

- Cellular assays : Compare potency in JAK1-dependent (e.g., IL-6 signaling) vs. JAK2-dependent (erythropoietin signaling) pathways.

- Structural analysis : Overlay binding poses with off-target kinases (e.g., ABL1) to identify selectivity determinants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.